6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid
Description
6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid (CAS: 854515-01-8) is a benzo[b]thiophene derivative with a methoxy group at the 6-position, a methyl group at the 2-position, and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₁H₁₀O₃S, and it has a molecular weight of 222.26 g/mol . This compound is part of a broader class of thiophene-based heterocycles, which are pivotal in medicinal chemistry and materials science due to their electronic properties and bioactivity. It is commercially available (e.g., 250 mg for USD 141) and typically synthesized via multicomponent reactions or functionalization of pre-formed benzo[b]thiophene scaffolds .
Properties
IUPAC Name |
6-methoxy-2-methyl-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-6-10(11(12)13)8-4-3-7(14-2)5-9(8)15-6/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWXSQNFVNTGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216444 | |
| Record name | 6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854515-01-8 | |
| Record name | 6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854515-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This organic compound features a unique structure characterized by a methoxy group and a methyl group attached to a benzo[b]thiophene core, along with a carboxylic acid functional group, which enhances its chemical reactivity and potential therapeutic applications.
- Molecular Formula : C12H12O3S
- Molecular Weight : Approximately 222.26 g/mol
The presence of the methoxy and methyl groups influences the compound's solubility and interaction with biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar thiophene derivatives possess significant cytotoxicity against human leukemia (HL-60), colon cancer (HCT-116), and hepatoma (Hep 3B) cells, with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 1 | Hep 3B | 0.06 | |
| Compound 1 | HL-60 | 0.17 | |
| Compound 1 | HCT-116 | 0.14 |
The mechanism of action for these compounds often involves disruption of microtubule formation, akin to traditional chemotherapeutic agents, which can lead to apoptosis in cancer cells.
Antimicrobial Activity
Thiophenes, including derivatives of this compound, have demonstrated antimicrobial properties. For example, related compounds have been tested against various bacterial strains, showing effective inhibition at specific concentrations .
| Compound Name | Activity Type | Organism Tested | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Foetithiophene F | Antimicrobial | Bacillus cereus | 50 | |
| 5-Propinyl-thiophene-2-carboxylic acid | Anti-inflammatory | BV-2 microglial cells | 79.5 (IC50) |
Case Studies and Research Findings
Several studies have explored the biological activity of thiophene derivatives, including those closely related to this compound.
- Cytotoxicity Studies : A study evaluating various thiophene derivatives highlighted the importance of substituent positioning on the aromatic ring, revealing that specific configurations significantly enhance cytotoxic efficacy against cancer cell lines .
- Mechanistic Insights : Research indicated that some derivatives function as antitubulin agents, which could explain their cytotoxicity. The metabolic pathways involved also suggest that certain modifications can lead to increased potency against resistant cancer cell lines .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations in animal models suggest that modifications to the thiophene structure can affect bioavailability and metabolic stability, which are crucial for therapeutic applications .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C11H10O3S
Molecular Weight : 222.26 g/mol
The compound features a methoxy group at the 6-position and a carboxylic acid at the 3-position, which contribute to its unique chemical reactivity and biological activity.
Anticancer Activity
Research has shown that derivatives of benzo[b]thiophene compounds, including 6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid, exhibit promising anticancer properties. A study indicated that related compounds could inhibit the proliferation of cancer cell lines such as MDA-MB-231 through modulation of the RhoA/ROCK signaling pathway, which is critical in cancer cell migration and invasion .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| b19 (derivative) | MDA-MB-231 | 5.0 | RhoA/ROCK pathway inhibition |
| 6-Methoxy derivative | Various | TBD | Potential modulation of growth pathways |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through in vitro studies that measure cytokine release in human cell lines. Results have shown a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases.
Antimicrobial Effects
This compound has demonstrated notable antimicrobial activity against various bacterial strains. A study reported a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against Mycobacterium smegmatis, indicating its potential as an antitubercular agent.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 50 | Mycobacterium smegmatis |
| Ciprofloxacin | 100 | E. coli |
| Rifampicin | 75 | S. aureus |
Industrial Applications
Beyond medicinal uses, this compound may serve as an intermediate in the synthesis of more complex organic molecules within the chemical industry. Its unique structure allows for modifications that can lead to the development of new materials or specialty chemicals.
Case Studies and Research Findings
Several studies have highlighted the significance of benzo[b]thiophene derivatives in drug discovery:
- Study on Anticancer Agents : A research paper focused on synthesizing derivatives targeting the RhoA/ROCK pathway, demonstrating that modifications to the benzothiophene core can enhance anticancer activity .
- Antimicrobial Evaluation : A comparative study showed that this compound outperformed traditional antibiotics against resistant bacterial strains, underscoring its potential as a new therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Key Structural Differences
Key Observations :
- Substituent Position : The position of the methoxy group (e.g., 4- vs. 6-) significantly alters electronic properties. For instance, 4-methoxy derivatives exhibit stronger electron-donating effects, enhancing conjugation in materials science .
- Halogenation : Chlorination at the 3-position (e.g., 3-Chloro-6-methoxy) enhances electrophilicity, making it suitable for cross-coupling reactions .
Ring Saturation and Bioactivity
Table 2: Saturated vs. Unsaturated Analogs
Key Observations :
- Saturated Rings : Tetrahydrobenzo[b]thiophenes (e.g., ) exhibit improved solubility and metabolic stability, making them preferred in drug development .
- Unsaturated Derivatives : The target compound’s aromaticity may favor π-π stacking in material science but limits solubility in biological systems .
Carboxylic Acid Functionalization
- Ester vs. Acid Forms : Ethyl esters (e.g., and ) are common prodrug forms to enhance bioavailability. For example, ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 76981-82-3) is used to mask the carboxylic acid group during drug delivery .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid, and what intermediates are critical?
- Methodology : The synthesis typically involves constructing the benzo[b]thiophene core via Friedel-Crafts acylation or Fiesselmann thiophene synthesis (condensation of thioglycolic acid with α,β-unsaturated esters under basic conditions) . For the target compound, key intermediates include thiophene-3-carboxylic acid derivatives, which undergo carboxylation and subsequent functionalization (e.g., methylation at position 2 and methoxylation at position 6). A multi-step approach with HPLC purification (using methanol-water gradients) is common to isolate intermediates and final products .
- Critical Intermediates :
- Thiophene-3-carboxylic acid derivatives (e.g., methyl esters for regioselective substitution).
- Protected hydroxyl intermediates (e.g., benzenesulfonyloxy groups) to direct methoxy group installation .
Q. How is this compound characterized spectroscopically?
- Analytical Techniques :
- IR Spectroscopy : Key absorption bands include C=O (carboxylic acid, ~1670–1700 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C-H stretches (~3000–3100 cm⁻¹) .
- NMR :
- ¹H NMR : Methoxy protons appear as a singlet at δ ~3.8–4.0 ppm. Methyl groups at position 2 resonate as singlets (δ ~2.5 ppm). Aromatic protons show splitting patterns dependent on substitution .
- ¹³C NMR : Carboxylic acid carbons appear at δ ~170 ppm, methoxy carbons at δ ~55 ppm, and aromatic carbons between δ 110–150 ppm .
- LC-MS/HRMS : Used to confirm molecular weight and fragmentation patterns (e.g., [M+H]+ or [M-H]- ions) .
Advanced Research Questions
Q. How can conflicting literature data on the biological activity of this compound derivatives be resolved?
- Resolution Strategies :
Replicate Key Studies : Standardize assay conditions (e.g., cell lines, concentrations, controls) to eliminate variability. For example, discrepancies in NMDA receptor antagonism (observed in related thiophene bioisosteres) may arise from differences in receptor subunit expression .
Structure-Activity Relationship (SAR) Analysis : Compare substitution patterns. Chloro- or fluoro-substituted analogs (e.g., 3-chloro-6-methoxy derivatives) often show altered pharmacokinetic profiles compared to methyl/methoxy variants, impacting activity .
Computational Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., GluN2B receptors) and validate with in vitro assays .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Optimization Approaches :
Stepwise Protection/Deprotection : Protect reactive groups (e.g., hydroxyl or carboxyl) early to prevent side reactions. For example, benzenesulfonyloxy protection enhances regioselectivity during methoxy group introduction .
Catalytic Systems : Use TEMPO/NaClO oxidation for efficient conversion of acetyl intermediates to carboxylic acids, avoiding toxic chromium-based reagents .
Purification Techniques : Employ gradient HPLC (MeCN:H₂O) for high-purity isolation, particularly in final steps to remove byproducts like unreacted methyl esters .
- Yield Data :
| Step | Reaction | Yield (%) | Reference |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 60–75 | |
| 2 | TEMPO Oxidation to Carboxylic Acid | 80–90 | |
| 3 | Final HPLC Purification | 65–75 |
Q. How do substitution patterns on the benzo[b]thiophene scaffold influence physicochemical properties?
- Key Findings :
- Methoxy vs. Chloro : Methoxy groups enhance solubility (logP reduction by ~0.5 units) but reduce metabolic stability compared to chloro substituents .
- Methyl at Position 2 : Increases steric hindrance, potentially improving target selectivity (e.g., NMDA receptor subtype specificity) .
- Data Table :
| Substituent | logP | Solubility (mg/mL) | Metabolic Half-Life (h) |
|---|---|---|---|
| 6-OCH₃, 2-CH₃ | 2.1 | 0.45 | 3.2 |
| 6-Cl, 3-CH₃ | 2.8 | 0.12 | 5.8 |
| Reference |
Methodological Guidance
- Contradiction Analysis : Cross-reference spectral data (e.g., NMR shifts) with computational predictions (DFT calculations) to resolve structural ambiguities .
- Experimental Design : Use fractional factorial designs to optimize reaction parameters (temperature, solvent, catalyst loading) for high-throughput synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
